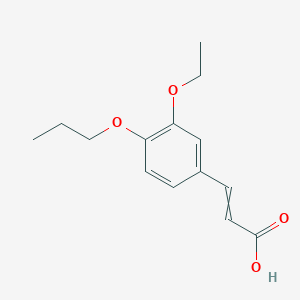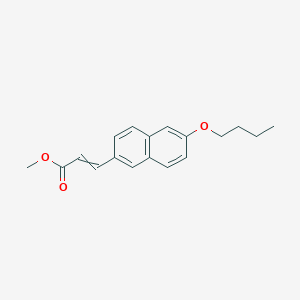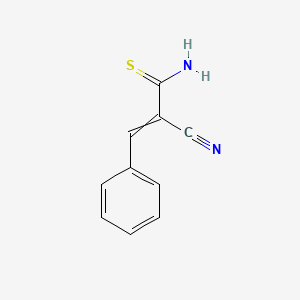
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of cinnamic acid, characterized by the presence of ethoxy and propoxy groups on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-4-propoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-ethoxy-4-propoxyphenyl)propanoic acid.
Substitution: Formation of halogenated derivatives such as 3-(3-ethoxy-4-bromopropoxyphenyl)prop-2-enoic acid.
Applications De Recherche Scientifique
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: (trans-Ferulic acid)
3-(4-hydroxyphenyl)prop-2-enoic acid: (p-Coumaric acid)
Uniqueness
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Clé InChI |
VCAZQPBYIAVQMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)



![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)




![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
